4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide
Description
The compound 4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide is a thieno[2,3-d]pyrimidine derivative, a class of bicyclic heterocycles where a thiophene ring is fused to a pyrimidine ring. This scaffold is a bioisostere of purines, enabling interactions with enzymes and receptors involved in critical processes like cell proliferation and inflammation . The compound features a piperazine moiety at position 4, a methyl group at position 5, and a carboxamide group linked to a 3,4,5-trimethoxyphenyl ring at position 4. These substitutions are strategically designed to modulate pharmacokinetic properties and enhance target binding, particularly in oncology and infectious disease contexts .
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O5S/c1-17-23-26(33-12-10-32(11-13-33)19-8-6-7-9-20(19)35-2)29-16-30-28(23)39-25(17)27(34)31-18-14-21(36-3)24(38-5)22(15-18)37-4/h6-9,14-16H,10-13H2,1-5H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZUPYCVCKYHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4OC)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding affinity is in the range from 22 nM to 250 nM. The compound’s interaction with these receptors can lead to changes in the receptor’s activity, which can have downstream effects on various biochemical pathways.
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism. Therefore, the compound’s interaction with these receptors can potentially affect these pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile. The compound’s ADME properties can impact its bioavailability, which is crucial for its efficacy.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can influence the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. This can have significant effects on various physiological processes and conditions.
Biochemical Analysis
Biochemical Properties
The compound 4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide has shown affinity for alpha1-adrenergic receptors. Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. The compound interacts with these receptors, which are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Cellular Effects
The compound’s interaction with alpha1-adrenergic receptors can influence various cellular processes. By modulating the activity of these receptors, this compound can potentially affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with alpha1-adrenergic receptors. The compound’s affinity for these receptors suggests that it may exert its effects at the molecular level through enzyme inhibition or activation and changes in gene expression.
Biological Activity
The compound 4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : C24H29N5O3S
- Molecular Weight : 439.58 g/mol
- Structural Features : The compound features a thieno[2,3-d]pyrimidine core substituted with a piperazine moiety and methoxy groups, which are known to influence biological activity.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Studies suggest that derivatives of piperazine compounds can modulate serotonin receptors, particularly the 5-HT2A and 5-HT3 receptors, which are implicated in mood regulation. The presence of the methoxyphenyl group may enhance receptor affinity and selectivity .
- Antinociceptive Activity : In animal models, compounds similar to this one have shown significant antinociceptive effects. The mechanism is believed to involve the modulation of pain pathways through serotonin receptor interactions .
- Neuroprotective Properties : Some studies have indicated that thieno[2,3-d]pyrimidine derivatives possess neuroprotective effects against oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases .
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems:
- Serotonin Receptors : The piperazine moiety allows for binding to serotonin receptors (5-HT1A, 5-HT2A), influencing mood and pain perception.
- Dopamine Receptors : Some derivatives have shown affinity for dopamine receptors, which may contribute to their antidepressant effects.
Case Studies
Comparison with Similar Compounds
Research Findings and Implications
- Receptor Binding: Piperazine-linked derivatives interact with dopamine and serotonin receptors, but the 2-methoxyphenyl group in the target compound may shift selectivity toward adenosine receptors .
- Structure-Activity Relationships (SAR) :
- Position 4 : Piperazine substituents enhance solubility and receptor affinity. Bulky groups (e.g., 3,4-dichlorophenyl) improve kinase inhibition .
- Position 6 : Carboxamide-linked aryl groups (e.g., 3,4,5-trimethoxyphenyl) increase steric bulk and hydrogen-bonding capacity, critical for HDAC and tubulin binding .
- Contradictions : While chlorophenyl groups improve lipophilicity, they may reduce metabolic stability compared to methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
